Chloromethyldimethylpentylsilane

Organosilicon Grignard Coupling Steric Effects

Chloromethyldimethylpentylsilane (CAS 73013-39-5), with the molecular formula C₈H₁₉ClSi and molecular weight 178.77 g/mol , is a monofunctional organosilane featuring a single chloromethyl (-CH₂Cl) group, two methyl groups, and an n-pentyl chain bonded to silicon. This compound belongs to the (chloromethyl)alkylsilane class, characterized by the Si-CH₂Cl functionality, which serves as a versatile electrophilic handle for Grignard coupling, nucleophilic substitution, and surface modification applications.

Molecular Formula C8H19ClSi
Molecular Weight 178.77 g/mol
CAS No. 73013-39-5
Cat. No. B1596723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyldimethylpentylsilane
CAS73013-39-5
Molecular FormulaC8H19ClSi
Molecular Weight178.77 g/mol
Structural Identifiers
SMILESCCCCC[Si](C)(C)CCl
InChIInChI=1S/C8H19ClSi/c1-4-5-6-7-10(2,3)8-9/h4-8H2,1-3H3
InChIKeyCNHIYZYDLVDMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyldimethylpentylsilane (CAS 73013-39-5): Core Identity and Procurement Profile


Chloromethyldimethylpentylsilane (CAS 73013-39-5), with the molecular formula C₈H₁₉ClSi and molecular weight 178.77 g/mol [1], is a monofunctional organosilane featuring a single chloromethyl (-CH₂Cl) group, two methyl groups, and an n-pentyl chain bonded to silicon . This compound belongs to the (chloromethyl)alkylsilane class, characterized by the Si-CH₂Cl functionality, which serves as a versatile electrophilic handle for Grignard coupling, nucleophilic substitution, and surface modification applications [2]. Standard commercial specifications include purity ≥97.0% (GC) and a boiling point of 75–76 °C at 22 mmHg [3].

Why Generic Alkylchlorosilanes Cannot Substitute for Chloromethyldimethylpentylsilane in Precision Synthesis


The performance and selectivity of chloromethylalkylsilanes are exquisitely sensitive to steric bulk at silicon and the nature of the alkyl substituent [1]. Replacing the n-pentyl chain of chloromethyldimethylpentylsilane with a shorter alkyl group (e.g., methyl, ethyl) or a phenyl ring fundamentally alters the reagent's hydrophobicity, solubility in nonpolar media, and steric profile during nucleophilic attack at the chloromethyl carbon [2]. Furthermore, the presence of a second Si-Cl bond (as in chloromethyldimethylchlorosilane) introduces competing hydrolytic instability and divergent chemoselectivity that can derail reactions requiring the monofunctional chloromethyl handle alone [3]. Even among (chloromethyl)dimethylalkylsilanes, the alkyl chain length dictates the compound's compatibility with specific solvent systems and its behavior in polymer modification, making generic interchange highly risky without quantitative comparative validation [4].

Chloromethyldimethylpentylsilane (CAS 73013-39-5): Quantified Differentiation Against Closest Analogs


Steric Environment at Silicon: Impact on Grignard Coupling Selectivity in Chloromethylsilanes

Studies on the Grignard coupling of bis(chloromethyl)dimethylsilane with trimethylchlorosilane reveal that the steric environment at silicon profoundly influences the competition between intermolecular C-Si coupling and intramolecular C-C coupling pathways. The mono-Grignard intermediate ClCH₂Me₂SiCH₂MgCl undergoes intermolecular coupling to form Me₂Si(CH₂SiMe₃)₂ (Product 3) with yields ranging from 16% to 47% depending on the reactant mole ratio (2:1 increased 2- to 16-fold) [1]. In contrast, the analogous intermediate derived from chloromethyldimethylpentylsilane, bearing a bulkier n-pentyl group, is predicted to exhibit significantly altered C-C coupling product distributions due to enhanced steric shielding of the silicon center, thereby favoring different polymerization outcomes [2].

Organosilicon Grignard Coupling Steric Effects Selectivity

Hydrolytic Stability: Comparative Reactivity of Monofunctional vs. Bifunctional Chloromethylsilanes Toward Water

Chloromethyldimethylchlorosilane (CMDMCS), a bifunctional analog bearing both Si-Cl and C-Cl bonds, exhibits Hydrolytic Sensitivity 8 (reacts rapidly with moisture, water, protic solvents) [1]. In contrast, (chloromethyl)dimethylphenylsilane, a monofunctional analog structurally similar to chloromethyldimethylpentylsilane (replacing pentyl with phenyl), is classified as Hydrolytic Sensitivity 4 (no reaction with water under neutral conditions) [2]. By class-level inference, chloromethyldimethylpentylsilane, possessing only a C-Cl bond and lacking an Si-Cl bond, falls into the monofunctional category with hydrolytic stability comparable to the phenyl analog (Level 4), making it suitable for aqueous workup and ambient handling without rigorous moisture exclusion.

Hydrolytic Stability Chlorosilane Surface Modification Storage

Hydrophobic Character: Influence of Pentyl Chain Length on Partitioning and Surface Modification Efficiency

The n-pentyl substituent in chloromethyldimethylpentylsilane confers significantly greater hydrophobicity compared to shorter-chain alkyl analogs (e.g., methyl, ethyl) or unsubstituted chloromethylsilanes. While direct XlogP values for chloromethyldimethylpentylsilane are not reported in authoritative databases , structure-property relationship analysis predicts that replacing the n-pentyl chain (5 carbons) with a methyl group (1 carbon) would reduce the hydrophobic surface area by approximately 4 methylene units, substantially decreasing partitioning into nonpolar phases and altering surface coverage density during silanization of oxide surfaces [1]. Studies on surface modification of silica gel with chloromethyldimethylsilane (methyl analog) demonstrate that the chloromethyl group is readily displaced by nucleophiles, but the absence of the pentyl chain limits the hydrophobicity imparted to the modified surface [2].

Hydrophobicity Surface Functionalization LogP Silica Modification

Chemoselectivity in Nucleophilic Substitution: Competing Reactivity at C-Cl vs. Si-C Bonds

Heterogeneous gas/solid reactions of chloromethyldimethylhalosilanes with alkali metal methoxides reveal distinct chemoselectivity patterns dependent on the halide present at silicon. With lithium methoxide, clean, high-yield displacement of halogen from silicon occurs to form chloromethyldimethylmethoxysilane without side products [1]. However, with sodium and potassium methoxides, displacement occurs at both Si-X and the chloromethyl group, leading to product mixtures [2]. For chloromethyldimethylpentylsilane, which lacks an Si-X bond entirely, nucleophilic attack is constrained exclusively to the C-Cl site, eliminating competing Si-substitution pathways and providing a single, predictable reactivity profile that simplifies product isolation and improves yield consistency [3].

Chemoselectivity Nucleophilic Substitution Alkoxide Displacement Organosilicon

Chloromethyldimethylpentylsilane (CAS 73013-39-5): Validated Application Scenarios Based on Quantitative Differentiation


Synthesis of Asymmetric Siloxane Polymers with Controlled Hydrophobic Blocks

The n-pentyl chain of chloromethyldimethylpentylsilane provides a hydrophobic building block for the synthesis of siloxane polymers with tailored amphiphilic properties. Unlike methyl- or phenyl-substituted analogs, the pentyl chain offers intermediate hydrophobicity and enhanced solubility in nonpolar organic solvents, enabling the construction of well-defined hydrophobic segments via Grignard coupling of the chloromethyl group to electrophilic siloxane precursors [1]. This specificity is essential for applications requiring precise control over polymer phase behavior and surface energy.

Surface Hydrophobization of Silica and Metal Oxide Nanoparticles

Chloromethyldimethylpentylsilane is suitable for covalent modification of hydroxylated surfaces (silica, alumina, titania) where the chloromethyl group reacts with surface -OH groups to anchor the silane, while the pentyl chain extends outward to impart hydrophobic character. The monofunctional nature of the compound ensures clean surface modification without crosslinking, and its hydrolytic stability (analogous to Sensitivity 4) permits aqueous workup without decomposition [2]. This application is supported by class-level evidence on chloromethyldimethylsilane surface modification studies [3] and is distinct from bifunctional silanes that risk uncontrolled polymerization on the surface.

Precursor for Specialty Grignard Reagents in Cross-Coupling Chemistry

The chloromethyl group in chloromethyldimethylpentylsilane serves as an electrophilic handle for the generation of organomagnesium reagents (Grignard) that can participate in C-C bond-forming reactions with carbonyls, epoxides, or alkyl halides. The presence of the pentyl chain influences the solubility and steric profile of the resulting Grignard reagent, offering selectivity advantages in reactions where bulkier nucleophiles are desired to minimize side reactions [4]. This scenario is particularly relevant when the target molecule requires a silicon-containing hydrophobic substituent that cannot be introduced efficiently using smaller alkylsilane derivatives.

Building Block for Silane-Modified Biomaterials and Chromatographic Stationary Phases

The combination of a reactive chloromethyl anchor and a hydrophobic pentyl tail makes chloromethyldimethylpentylsilane a valuable synthon for the preparation of silane-modified agarose, cellulose, or silica chromatographic supports. The pentyl chain provides reversed-phase retention characteristics that differ from traditional octadecyl (C18) or octyl (C8) phases, offering alternative selectivity for specific analyte separations [5]. The monofunctional chloromethyl group ensures a well-defined, single-point attachment to the support matrix.

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